molecular formula C10H11ClN2O2 B12735287 (E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide CAS No. 133661-73-1

(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide

Cat. No.: B12735287
CAS No.: 133661-73-1
M. Wt: 226.66 g/mol
InChI Key: GLTZQRQKBBRZGK-WUXMJOGZSA-N
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Description

(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that features both hydrazide and hydroxypropanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of (2-chlorophenyl)methylene hydrazine with 2-hydroxypropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pH, are carefully optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Hydroxypropanoic acid ((2-bromophenyl)methylene)hydrazide
  • (E)-2-Hydroxypropanoic acid ((2-fluorophenyl)methylene)hydrazide
  • (E)-2-Hydroxypropanoic acid ((2-methylphenyl)methylene)hydrazide

Uniqueness

(E)-2-Hydroxypropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the chlorophenyl group can enhance the compound’s activity and selectivity.

Properties

CAS No.

133661-73-1

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxypropanamide

InChI

InChI=1S/C10H11ClN2O2/c1-7(14)10(15)13-12-6-8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15)/b12-6+

InChI Key

GLTZQRQKBBRZGK-WUXMJOGZSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1Cl)O

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1Cl)O

Origin of Product

United States

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